3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
Description
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-phenylsulfanyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(8-12-23-15-5-2-1-3-6-15)20-11-7-14(13-20)22-17-18-9-4-10-19-17/h1-6,9-10,14H,7-8,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWFCFTRLLUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group in a molecule, and condensation reactions, where two molecules combine with the loss of a small molecule such as water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the pyrimidine ring is often linked to enhanced activity against Gram-positive bacteria .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Investigations into related compounds targeting viral polymerases have demonstrated effectiveness against influenza viruses. By disrupting essential viral functions, these compounds can reduce viral replication . The phenylthio group may enhance binding affinity to viral targets, suggesting a promising avenue for antiviral drug development.
CNS Activity
Compounds with similar frameworks have been explored for their effects on the central nervous system (CNS). Specifically, modifications in the pyrrolidine structure can yield compounds that act as modulators of neurotransmitter receptors, potentially leading to treatments for disorders such as depression and anxiety .
Drug Development
The unique properties of 3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one position it as a candidate for drug development in several therapeutic areas:
- Antibiotics : Given its antimicrobial properties, it may serve as a lead compound in antibiotic research.
- Antiviral Agents : Its potential to inhibit viral polymerases could lead to new antiviral therapies.
- Neurological Disorders : The CNS activity suggests applications in treating psychiatric disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- Antimicrobial Efficacy : A study reported that derivatives of pyrimidine-thioether compounds showed significant inhibition against various bacterial strains, indicating a broad spectrum of antimicrobial activity .
- Antiviral Research : Investigations into the antiviral properties of related compounds targeting the influenza virus polymerase highlighted their potential effectiveness in reducing viral load in infected cells .
- CNS Modulation : Compounds with structural similarities have been tested in animal models for their ability to modulate serotonin receptors, showing promise as antidepressants .
Mechanism of Action
The mechanism by which 3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-ol: A similar compound with a hydroxyl group instead of a ketone.
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-one: A compound with a different position of the ketone group.
Uniqueness
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate or a target molecule in synthetic chemistry.
Biological Activity
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.
Structural Characteristics
The compound can be classified as a heterocyclic compound, featuring a pyrrolidine ring substituted with a pyrimidine derivative. Its molecular formula is C14H19N3O4, with a molecular weight of approximately 293.32 g/mol. The presence of both phenylthio and pyrimidinyl groups suggests potential interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It could interact with various receptors, including those involved in neurotransmission and cell signaling.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties, particularly against Gram-positive bacteria.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antibacterial Activity : Initial findings suggest effectiveness against certain bacterial strains, similar to other compounds in its class. For instance, derivatives of pyrrolidine have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Studies have explored the cytotoxic effects of related compounds on cancer cell lines, suggesting that modifications in the molecular structure can enhance or reduce cytotoxicity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
- Antibacterial Studies : A study highlighted the antibacterial properties of pyrrolidine derivatives, demonstrating significant activity against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis indicated that modifications in the phenylthio group could enhance efficacy.
- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that certain derivatives exhibited selective cytotoxicity, indicating potential for development as anticancer agents. The IC50 values varied significantly based on structural modifications .
- Receptor Binding Studies : Research on related compounds has shown varying affinities for serotonin receptors, indicating potential applications in neuropharmacology . This suggests that this compound may also interact with similar pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O4 |
| Molecular Weight | 293.32 g/mol |
| Antimicrobial Activity | Active against S. aureus |
| Cytotoxicity (IC50) | Varies by derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
